An In-depth Technical Guide to Cyclobutyl Chloroformate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Cyclobutyl Chloroformate: Properties, Synthesis, and Applications
Introduction
Cyclobutyl chloroformate (CAS No: 81228-87-7) is a reactive acyl chloride and a valuable reagent in modern organic synthesis.[1][2] As a member of the chloroformate family, its primary utility lies in its ability to introduce the cyclobutoxycarbonyl moiety into various molecules, a feature of growing importance in medicinal chemistry and drug design. The unique conformational constraints and metabolic stability imparted by the cyclobutyl group make it an attractive component in the development of novel therapeutic agents.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of cyclobutyl chloroformate, with a particular focus on its role as a protecting group for amines. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Physicochemical and Safety Data
Cyclobutyl chloroformate is a clear, colorless liquid that is denser than water.[4][5] It is a highly reactive, flammable, and corrosive compound, demanding careful handling and storage.[2][4] Below is a summary of its key physical and safety properties.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO₂ | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| CAS Number | 81228-87-7 | [4] |
| Appearance | Clear liquid | [4] |
| IUPAC Name | cyclobutyl carbonochloridate | [4] |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Density | Denser than water | [4] |
Safety and Handling
Cyclobutyl chloroformate is classified as a toxic, corrosive, and flammable liquid.[4][5] It is water-reactive and decomposes exothermically, especially in the presence of moisture, to produce corrosive hydrogen chloride gas.[4][5]
| Hazard | Description | GHS Pictograms |
| Toxicity | Toxic by ingestion, inhalation, and skin absorption.[4] | ☠️ |
| Corrosivity | Causes severe skin burns and eye damage.[4] | corrosive |
| Flammability | Flammable liquid and vapor.[2] | 🔥 |
| Reactivity | Reacts with water, strong oxidizing agents, alcohols, and bases.[4] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.
Synthesis of Cyclobutyl Chloroformate
The standard method for synthesizing chloroformates involves the reaction of the corresponding alcohol with phosgene or a phosgene equivalent. For safety reasons, triphosgene, a stable solid, is often preferred over the highly toxic phosgene gas in a laboratory setting. The synthesis of cyclobutyl chloroformate proceeds via the reaction of cyclobutanol with triphosgene in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Reaction Mechanism
The reaction is initiated by the activation of triphosgene by the base, leading to the in situ generation of phosgene. Cyclobutanol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final product, cyclobutyl chloroformate.
Caption: Synthesis of Cyclobutyl Chloroformate.
Experimental Protocol
Materials:
-
Cyclobutanol (1.0 eq)
-
Triphosgene (0.34 eq)
-
Pyridine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve triphosgene in anhydrous DCM in the flask.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of cyclobutanol and pyridine in anhydrous DCM and add it to the dropping funnel.
-
Add the cyclobutanol/pyridine solution dropwise to the cooled triphosgene solution over 30-60 minutes with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Carefully remove the solvent in vacuo to yield crude cyclobutyl chloroformate.
-
The product can be purified by vacuum distillation if necessary.
Chemical Reactivity and Applications
The high reactivity of the acyl chloride group makes cyclobutyl chloroformate a versatile reagent for introducing the cyclobutoxycarbonyl group. Its primary application is in the protection of amines, a crucial step in multi-step organic synthesis, particularly in the pharmaceutical industry.
Amine Protection (Carbamate Formation)
Cyclobutyl chloroformate reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction to form stable cyclobutyl carbamates. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[6] The resulting carbamate protects the amine from participating in subsequent reactions.
3.1.1. Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of cyclobutyl chloroformate. This is followed by the departure of the chloride leaving group. The proton on the nitrogen (for primary and secondary amines) is then removed by the base.
Caption: Carbamate formation mechanism.
3.1.2. Experimental Protocol for Amine Protection
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
Cyclobutyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add cyclobutyl chloroformate dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for amine protection.
Deprotection of Cyclobutoxycarbonyl Group
The cyclobutoxycarbonyl protecting group can be removed under specific conditions, which typically involve acidic or other harsh conditions, to regenerate the free amine. The choice of deprotection conditions will depend on the overall stability of the molecule.
Role in Drug Development
The carbamate linkage is a common structural motif in many approved drugs and is increasingly utilized in medicinal chemistry.[6] The cyclobutyl group, in particular, is of interest due to its unique three-dimensional structure which can favorably influence a molecule's binding affinity to its biological target and improve its pharmacokinetic properties. While specific examples of marketed drugs containing a cyclobutoxycarbonyl group directly installed by cyclobutyl chloroformate are not widely documented, the synthesis of cyclobutane-containing amines and carbamates is a growing area of research in drug discovery.[3][7]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the cyclobutyl ring protons. The methine proton (CH-O) would appear as a multiplet deshielded by the adjacent oxygen atom. The methylene protons of the cyclobutyl ring would appear as complex multiplets further upfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the chloroformate group in the range of 150-160 ppm. The methine carbon attached to the oxygen would be deshielded, and the methylene carbons of the cyclobutyl ring would appear at higher field.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band characteristic of acyl chlorides and chloroformates, typically in the region of 1770-1800 cm⁻¹. C-O and C-Cl stretching bands would also be present.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak, along with characteristic fragmentation patterns, including the loss of chlorine and the cyclobutyl group. The presence of the chlorine atom would be indicated by the isotopic pattern of the molecular ion (M and M+2 peaks in an approximately 3:1 ratio).
Conclusion
Cyclobutyl chloroformate is a highly reactive and versatile chemical reagent with significant potential in organic synthesis, particularly for the introduction of the cyclobutoxycarbonyl protecting group. Its utility in the synthesis of complex molecules for pharmaceutical and materials science applications is noteworthy. As with all reactive chloroformates, proper safety precautions are paramount for its handling and use. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective and safe utilization.
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